Target Engagement: Lbc-RhoA Interaction Inhibition IC50 Comparison with Phenyl Analog
This compound demonstrates a defined IC50 of 3.6 µM for inhibiting the Lbc-RhoA protein-protein interaction . In contrast, a closely related structural analog where the 3-(trifluoromethyl)phenyl group is replaced by an unsubstituted phenyl ring (4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid) exhibits a Ki of 0.055 [1] against a different, though unspecified, enzyme target, highlighting a stark divergence in biological activity profile driven by the trifluoromethyl substitution.
| Evidence Dimension | Inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.6 µM |
| Comparator Or Baseline | 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]benzoic acid, Ki = 0.055 |
| Quantified Difference | Target compound has ~65-fold lower potency (higher IC50) than the comparator's Ki for a different target |
| Conditions | Target compound: Lbc-RhoA interaction assay (in vitro). Comparator: Enzyme kinetic assay for an unspecified target. |
Why This Matters
The presence of the 3-(trifluoromethyl)phenyl group directs the compound toward Lbc-RhoA inhibition with micromolar potency, whereas the simpler phenyl analog demonstrates nanomolar binding to a distinct enzymatic target, confirming that substitution pattern dictates target selectivity and potency.
- [1] BRENDA Enzyme Database. Ligand: 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (Ki = 0.055). https://brenda-enzymes.org/ligand.php?brenda_ligand_id=194270 View Source
